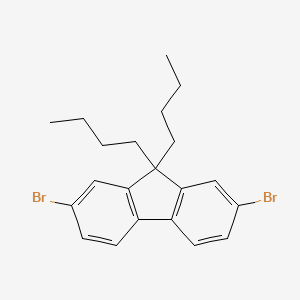
2,7-二溴-9,9-二丁基-9H-芴
描述
2,7-Dibromo-9,9-dibutyl-9H-fluorene is a chemical compound with the molecular formula C21H24Br2 . It is used as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9,9-dibutyl-9H-fluorene involves reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene . This reaction yields PFO (F8) and is facilitated by Suzuki coupling or Stille coupling reactions .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-dibutyl-9H-fluorene is planar, with all atoms, except for those of the butyl groups, being exactly coplanar . In the crystal structure, there are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis
2,7-Dibromo-9,9-dibutyl-9H-fluorene is a reactant in the synthesis of 5,5’'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis (thiophene-2-carbaldehyde), a donor-acceptor type photoelectrical material used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs) and organic field-effect transistors (OFETs) .科学研究应用
聚合物合成
聚(9,9-二己基芴)层已成功地从改性的硅和石英表面生长,使用的方法涉及表面定向聚合。此过程使用 2,7-二溴-9,9-二丁基芴作为关键化合物,产生涂有共价接枝聚合物层的表面。这种新技术提供了一种在硅和石英基材上合成共轭聚合物层的有效方法 (Jhaveri, Peterson, & Carter, 2009)。
芴衍生物的合成
2,7-二溴芴衍生物,包括 9,9-二烷基变体,已从芴和溴开始合成。这些化合物已使用核磁共振和红外光谱等各种技术进行分析,表明它们在材料科学中具有进一步应用的潜力 (Guo Li-bing, 2010)。
光学性质分析
已经对 2,7-二溴-4-氨基-9H-芴的光学性质进行了研究。合成过程涉及溴化、硝化和还原,从 9H-芴开始。光学性质测试表明特定的发射波长和光学带隙,表明在光电器件中的应用 (Jiang Shan-sha, 2015)。
光致发光和碱掺杂
已经对涉及 2,7-二溴芴的明确定义的聚(2,7-芴)衍生物进行了研究。这些衍生物在溶液中表现出蓝色发射,并且由于其光物理和电学特性,在制造蓝光发射器件中显示出前景 (Ranger, Rondeau, & Leclerc, 1997)。
有机器件中的电致发光
一项关于新型树枝状聚芴衍生物的研究,该衍生物含有三苯胺,由 9,9-二丁基-2,7-二碘-9H-芴合成,突出了其改善的电致发光特性。这项研究表明它在增强有机发光二极管性能方面的潜在用途 (Li, Chen, Qu, Wei, & Gong, 2005)。
作用机制
未来方向
2,7-Dibromo-9,9-dibutyl-9H-fluorene has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) . Its use as a precursor to a number of organic semiconducting polymers suggests that it may play a significant role in future advancements in these areas .
属性
IUPAC Name |
2,7-dibromo-9,9-dibutylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQIUMIEAWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625926 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
CAS RN |
188200-91-1 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



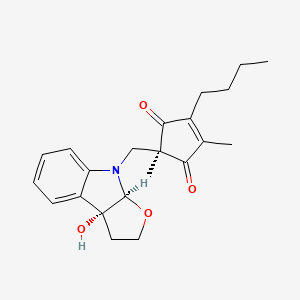
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)
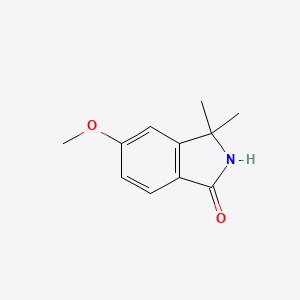
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
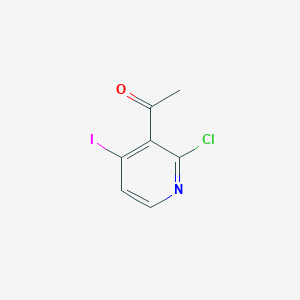
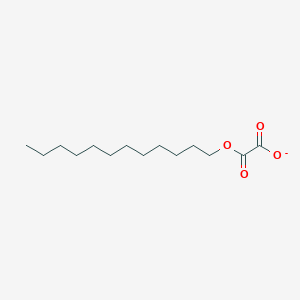
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
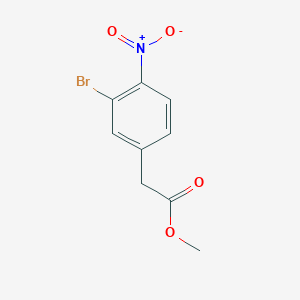
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
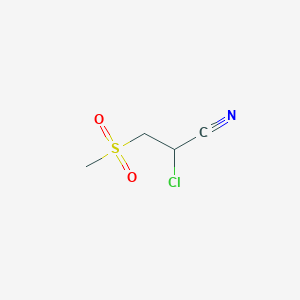
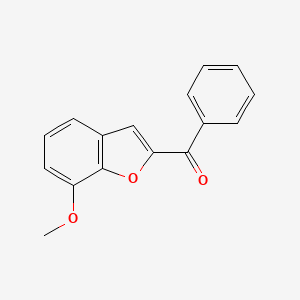
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)